molecular formula C8H7N3O B12820473 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one

1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one

Cat. No.: B12820473
M. Wt: 161.16 g/mol
InChI Key: VBUSYRSSGOEPNO-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The presence of nitrogen atoms in the triazole and pyridine rings contributes to the compound’s unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one is unique due to its specific arrangement of nitrogen atoms in the triazole and pyridine rings, which imparts distinct chemical and biological properties. Its diverse range of applications in medicinal chemistry, biology, and material sciences further highlights its uniqueness .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-([1,2,4]triazolo[4,3-a]pyridin-5-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8-10-9-5-11(7)8/h2-5H,1H3

InChI Key

VBUSYRSSGOEPNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC2=NN=CN21

Origin of Product

United States

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